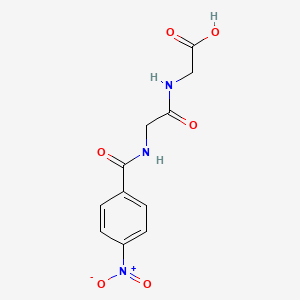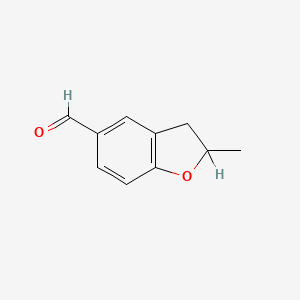
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Vue d'ensemble
Description
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a chemical compound with the CAS Number: 54365-75-2 . It has a molecular weight of 162.19 . The IUPAC name for this compound is 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde . It is available in solid form and liquid form .
Molecular Structure Analysis
The InChI code for 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is 1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 . The Canonical SMILES for this compound is CC1CC2=C(O1)C=CC(=C2)C=O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde include a molecular weight of 162.18 g/mol , an XLogP3-AA of 1.8 , no hydrogen bond donor count , a hydrogen bond acceptor count of 2 , a rotatable bond count of 1 , an exact mass of 162.068079557 g/mol , a monoisotopic mass of 162.068079557 g/mol , a topological polar surface area of 26.3 Ų , a heavy atom count of 12 , and a complexity of 179 . It has a storage temperature of RT and a density of 1.177 g/mL at 25 °C .Applications De Recherche Scientifique
-
Biochemical Research
-
Proteomics Research
-
Chemical Synthesis
-
Anticancer Research
- Application : Some substituted benzofurans, which could potentially include 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, have shown significant cell growth inhibitory effects in different types of cancer cells .
- Results or Outcomes : The inhibition rates in different types of cancer cells by 10 μM of a similar compound are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Propriétés
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMUONNJDXMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344282 | |
| Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
CAS RN |
54365-75-2 | |
| Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

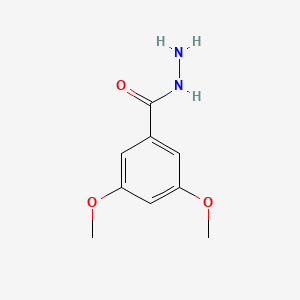
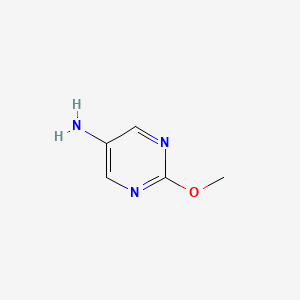
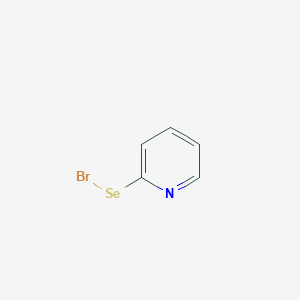
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
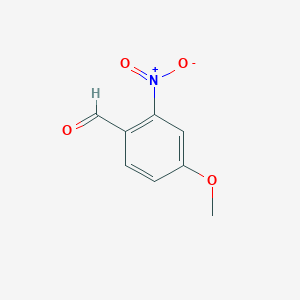
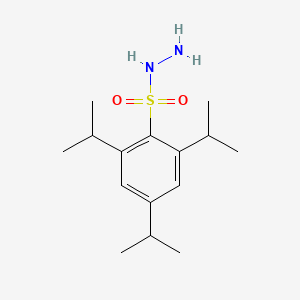
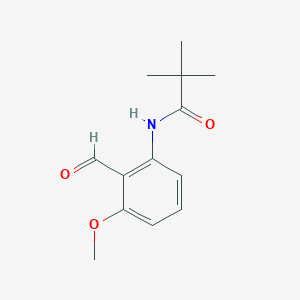
![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)
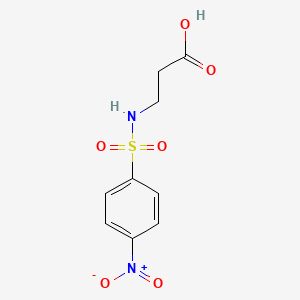
![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)
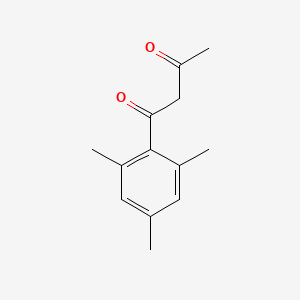
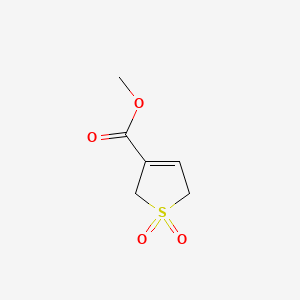
![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)
